molecular formula C20H32N2O2 B5828481 2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide

Cat. No.: B5828481
M. Wt: 332.5 g/mol
InChI Key: WKYPTFYNBSAURE-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a propylpiperidinylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 4-tert-butylphenol.

    Nucleophilic substitution: The 4-tert-butylphenol is then reacted with an appropriate acylating agent to form the 4-tert-butylphenoxyacetyl chloride.

    Formation of the piperidine derivative: The piperidine ring is synthesized by reacting 1-propylpiperidine with an appropriate amine.

    Coupling reaction: Finally, the 4-tert-butylphenoxyacetyl chloride is reacted with the piperidine derivative to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted acetamides or piperidines.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(1-methylpiperidin-4-yl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(1-ethylpiperidin-4-yl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(1-butylpiperidin-4-yl)acetamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butylphenoxy group and propylpiperidinylacetamide moiety contribute to its stability, reactivity, and potential therapeutic effects.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c1-5-12-22-13-10-17(11-14-22)21-19(23)15-24-18-8-6-16(7-9-18)20(2,3)4/h6-9,17H,5,10-15H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYPTFYNBSAURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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